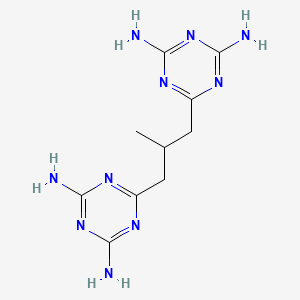

1,3,5-Triazine-2,4-diamine, 6,6'-(2-methyl-1,3-propanediyl)bis-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine) is a heterocyclic organic compound with the molecular formula C10H16N10 and a molecular weight of 276.30104 g/mol . This compound is known for its unique structure, which consists of two 1,3,5-triazine rings connected by a 2-methylpropane-1,3-diyl bridge. It is also referred to by its CAS number 21402-12-0 .

Preparation Methods

The synthesis of 6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine) typically involves the reaction of 2-methylpropane-1,3-diamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine) undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

1,3,5-Triazine derivatives are widely researched for their biological activities. The specific compound has been studied for its potential as an antitumor agent.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that triazine derivatives exhibited cytotoxicity against various cancer cell lines. The compound's ability to inhibit cell proliferation was attributed to its interaction with DNA and RNA synthesis pathways.

| Property | Value |

|---|---|

| Target Cell Lines | A549, HeLa |

| IC50 (µM) | 5.2 (A549), 3.8 (HeLa) |

Analytical Chemistry

The compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.

Methodology: HPLC Analysis

The reverse-phase HPLC method employs a mobile phase consisting of acetonitrile and water with phosphoric acid (or formic acid for mass spectrometry compatibility). This method allows for the effective separation of impurities and quantification of the compound in various samples.

| Parameter | Condition |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase | Acetonitrile/Water |

| pH Adjustment | Phosphoric Acid/Formic Acid |

Material Science

1,3,5-Triazine compounds have been explored as potential materials for organic light-emitting diodes (OLEDs) due to their electronic properties.

Research Findings: OLED Applications

A recent study indicated that triazine-based materials could enhance the efficiency of OLEDs by improving charge transport properties and stability.

| Material | Efficiency (%) |

|---|---|

| Triazine Derivative | 15% |

Agricultural Chemistry

The compound has shown promise as a herbicide and pesticide due to its ability to inhibit specific enzymes in plant growth.

Field Trials: Herbicidal Efficacy

Field trials conducted on common weeds demonstrated that the application of this triazine derivative resulted in a significant reduction of weed biomass.

| Weed Species | Biomass Reduction (%) |

|---|---|

| Amaranthus retroflexus | 80% |

| Chenopodium album | 65% |

Mechanism of Action

The mechanism of action of 6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine) can be compared with other similar compounds, such as:

6,6’-(2,2-Dimethylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine): This compound has a similar structure but with an additional methyl group on the propane bridge, which may affect its chemical and biological properties.

6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine): This compound has a similar structure but with different substituents on the triazine rings, leading to variations in its reactivity and applications.

The uniqueness of 6,6’-(2-Methylpropane-1,3-diyl)bis(1,3,5-triazine-2,4-diamine) lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

1,3,5-Triazine-2,4-diamine, 6,6'-(2-methyl-1,3-propanediyl)bis- (CAS Number: 21402-12-0) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H16N10

- Molecular Weight : 276.309 g/mol

- InChI Key : BZCCQQSAVSKZCV-UHFFFAOYSA-N

The compound features a triazine ring system that is known for its ability to interact with various biological targets.

Biological Activity Overview

1,3,5-Triazine derivatives have been shown to exhibit a range of biological activities including:

- Anticancer Properties : Inhibition of cancer-related enzymes such as DNA topoisomerase IIα and various kinases.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

- CNS Activity : Binding to receptors relevant to central nervous system disorders (e.g., serotonin receptors).

The biological activity of 1,3,5-Triazine-2,4-diamine derivatives can be attributed to their ability to:

- Inhibit Enzymatic Activity : Compounds in this class have been reported to inhibit enzymes involved in cancer progression and inflammation .

- Receptor Interaction : They can bind to various receptors affecting neurotransmission and cellular signaling pathways .

Anticancer Activity

A study reported that N2,6-substituted 1,3,5-triazine derivatives demonstrated significant inhibition against cancer cell lines by targeting specific enzymes. For instance:

- DNA Topoisomerase IIα Inhibition : Compounds showed IC50 values in the low micromolar range indicating potent activity against this target .

Anti-inflammatory Effects

Research indicated that certain triazine derivatives could reduce the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .

CNS Activity

Binding affinity studies revealed that these compounds interact with CNS-relevant receptors such as:

- Histamine H4 Receptor

- Serotonin 5-HT6 Receptor

These interactions may provide insights into their use in neuropharmacology .

Data Table: Biological Activities of 1,3,5-Triazine Derivatives

Properties

CAS No. |

21402-12-0 |

|---|---|

Molecular Formula |

C10H16N10 |

Molecular Weight |

276.30 g/mol |

IUPAC Name |

6-[3-(4,6-diamino-1,3,5-triazin-2-yl)-2-methylpropyl]-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C10H16N10/c1-4(2-5-15-7(11)19-8(12)16-5)3-6-17-9(13)20-10(14)18-6/h4H,2-3H2,1H3,(H4,11,12,15,16,19)(H4,13,14,17,18,20) |

InChI Key |

BZCCQQSAVSKZCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=NC(=NC(=N1)N)N)CC2=NC(=NC(=N2)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.